molecular formula C11H16N2O4 B395715 (2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate CAS No. 80672-61-3

(2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate

Cat. No.: B395715
CAS No.: 80672-61-3
M. Wt: 240.26g/mol
InChI Key: PEJKNOOOHMCWTM-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate typically involves the reaction of cyclohexylamine with 2,5-pyrrolidinedione under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate
  • 2,5-Pyrrolidinedione, 1-[[(cyclohexylamino)carbonyl]oxy]-

Uniqueness

Compared to similar compounds, this compound is unique due to its specific structure and reactivity

Properties

CAS No.

80672-61-3

Molecular Formula

C11H16N2O4

Molecular Weight

240.26g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-cyclohexylcarbamate

InChI

InChI=1S/C11H16N2O4/c14-9-6-7-10(15)13(9)17-11(16)12-8-4-2-1-3-5-8/h8H,1-7H2,(H,12,16)

InChI Key

PEJKNOOOHMCWTM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)ON2C(=O)CCC2=O

Canonical SMILES

C1CCC(CC1)NC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-hydroxysuccinimide (11.5 g, 0.1 mol) was dissolved in 200 g of sufficiently dried tetrahydrofuran. To the solution was added dropwise 12.5 g (0.1 mol) of cyclohexyl isocyanate, and then a catalytic amount of triethylamine was added. After stirring at room temperature overnight, the reaction solution was decolored with active carbon and concentrated. The deposited crystal was filtered and washed with a small amount of ether to obtain 18.0 g of N-(cyclohexylcarbamoyloxy)succinimide represented by the following formula. Yield: 81.5%.
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